![molecular formula C12H13NO2 B1274626 3,4,7-Trimethyl-1H-indole-2-carboxylic acid CAS No. 876715-79-6](/img/structure/B1274626.png)
3,4,7-Trimethyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 876715-79-6 . It has a molecular weight of 203.24 and its IUPAC name is 3,4,7-trimethyl-1H-indole-2-carboxylic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 3,4,7-Trimethyl-1H-indole-2-carboxylic acid is 1S/C12H13NO2/c1-6-4-5-7 (2)10-9 (6)8 (3)11 (13-10)12 (14)15/h4-5,13H,1-3H3, (H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3,4,7-Trimethyl-1H-indole-2-carboxylic acid is a solid . Its molecular weight is 203.24 . The compound’s InChI code is 1S/C12H13NO2/c1-6-4-5-7 (2)10-9 (6)8 (3)11 (13-10)12 (14)15/h4-5,13H,1-3H3, (H,14,15) .Scientific Research Applications
Synthesis of Diverse Heterocyclic Frameworks
The compound serves as a versatile building block in cycloaddition reactions, which are key to synthesizing a wide array of heterocyclic structures. These reactions are atom-economical and align with green chemistry principles, offering a sustainable approach in organic synthesis .
Development of Herbicides
Indole derivatives, including those related to 3,4,7-Trimethyl-1H-indole-2-carboxylic acid, have been explored for their potential as herbicidal agents. They act as antagonists to the auxin receptor protein TIR1, which is crucial for plant growth regulation and weed control .
Anticancer Applications
Indole compounds are investigated for their efficacy against cancer cells. Their structural diversity allows for the development of various biologically active compounds that can be tailored for treating different types of cancer .
Aldose Reductase Inhibitors
Derivatives of indole compounds have been evaluated for their potential as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are therapeutic targets for managing complications related to diabetes .
Anti-HIV Research
Indole derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise in this field .
Green Chemistry Applications
The compound’s ability to participate in 100% atom-economical cycloaddition reactions makes it an excellent candidate for green chemistry applications. This includes the synthesis of polycyclic frameworks and spirocyclic systems, which are otherwise challenging to access through traditional methods .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
properties
IUPAC Name |
3,4,7-trimethyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-5-7(2)10-9(6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLCTUIGGRCPPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(NC2=C(C=C1)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390196 |
Source
|
Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
876715-79-6 |
Source
|
Record name | 3,4,7-Trimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.